molecular formula C138H199N35O30 B122945 Galanin (1-13)-spantide amide CAS No. 143868-20-6

Galanin (1-13)-spantide amide

Cat. No. B122945
CAS RN: 143868-20-6
M. Wt: 2828.3 g/mol
InChI Key: LTAFNTKZCARRFJ-HPWFANMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin (1-13)-spantide amide is a high-affinity ligand for galanin receptors . It is a chimeric peptide recognized by both galanin and Neuropeptide Y (NPY) receptors . The amino acid sequence is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .


Molecular Structure Analysis

The molecular structure of this compound was examined using 2-D 1H-NMR and CD . The empirical formula is C136H209N41O34 and the molecular weight is 2962.37 .


Chemical Reactions Analysis

Galanin receptors, like other G-protein-coupled receptors (GPCRs), show substantial differences in the functional coupling that eventually initiate multiple downstream signaling cascades such as inhibition of cAMP/PKA (GalR1, GalR3) and stimulation of phospholipase C (GalR2) .

Scientific Research Applications

Galanin Receptor Antagonism

Galanin (1-13)-spantide amide has been identified as a peptide antagonist of the galanin receptor. It was found to significantly inhibit galanin-induced consumption in rats when microinjected intraventricularly. This suggests its potential role in regulating feeding behaviors and neurological pathways associated with consumption (Crawley et al., 1993).

Cardiovascular System Effects

Studies on anaesthetized cats demonstrated that this compound and similar peptides could reduce the cardiac vagal inhibitory effect of exogenous galanin. This indicates its influence on autonomic neuroeffector functions and suggests its utility in understanding the functions of endogenous galanin in the cardiovascular system (Ulman et al., 1994).

Neurological Applications

In the context of the spinal cord, this compound was shown to block facilitation of the nociceptive flexor reflex induced by galanin in rats, indicating its potential as a tool for exploring galanin's role in somatosensory processing and pain modulation (Xiao-jun Xu et al., 1995).

Gastrointestinal Effects

This compound was studied in relation to its effects on the gastrointestinal system. It was observed that this compound did not significantly affect responses in the exocrine pancreas to galanin, suggesting its receptor specificity differs from those in the central nervous system (Kisfalvi et al., 2001).

Synaptic Transmission in the Intestine

This peptide also showed an ability to suppress synaptic transmission in the submucous plexus of guinea pig small intestine, indicating its potential in studying the regulatory roles of galanin in gastrointestinal neurotransmission (Liu et al., 2003).

Mechanism of Action

Galanin (1-13)-spantide amide acts as a high-affinity ligand for galanin receptors . It is also recognized by neuropeptide Y receptors . It has been demonstrated that the intrathecal administration of the putative galanin receptor antagonist M35 (galanin-(1–13)-bradykinin-(2–9)-amide) potentiated the facilitation of the flexor reflex .

Future Directions

Galanin and its receptors have been highlighted as potential therapeutic targets in pain conditions . The role of galanin in mediating various physiological functions and its association with diseases such as Alzheimer’s disease, epilepsy, diabetes mellitus, and chronic pain suggest potential future directions for research .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C138H199N35O30/c1-72(2)54-96(161-122(188)97(55-73(3)4)162-125(191)101(60-80-41-43-84(176)44-42-80)155-114(181)69-151-117(183)77(11)153-131(197)106(71-174)168-127(193)105(64-112(144)179)166-124(190)99(57-75(7)8)167-135(201)116(78(12)175)169-128(194)102(154-113(180)65-140)61-81-66-148-89-33-19-16-30-85(81)89)119(185)152-70-115(182)171-51-25-38-107(171)132(198)159-95(37-24-50-147-138(145)146)137(203)173-53-27-40-109(173)134(200)158-94(36-22-23-49-139)136(202)172-52-26-39-108(172)133(199)157-93(46-48-111(143)178)120(186)156-92(45-47-110(142)177)121(187)165-104(63-83-68-150-91-35-21-18-32-87(83)91)130(196)170-129(195)100(58-76(9)10)164-123(189)98(56-74(5)6)163-126(192)103(62-82-67-149-90-34-20-17-31-86(82)90)160-118(184)88(141)59-79-28-14-13-15-29-79/h13-21,28-35,41-44,66-68,72-78,88,92-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-141H2,1-12H3,(H2,142,177)(H2,143,178)(H2,144,179)(H,151,183)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,184)(H,161,188)(H,162,191)(H,163,192)(H,164,189)(H,165,187)(H,166,190)(H,167,201)(H,168,193)(H,169,194)(H4,145,146,147)(H,170,195,196)/t77-,78+,88-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETYBDQHOHLNBH-GNXGYILWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CC=CC=C8)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=CC=C9)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C138H199N35O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162563
Record name Galanin (1-13)-spantide amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2828.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143868-20-6
Record name Galanin (1-13)-spantide amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143868206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanin (1-13)-spantide amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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